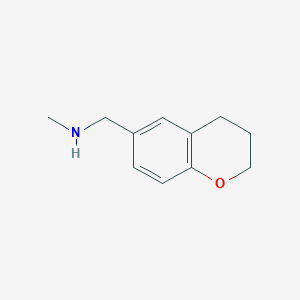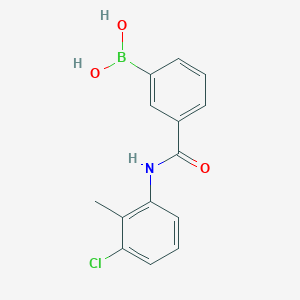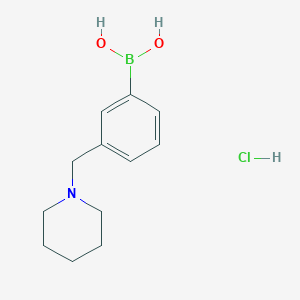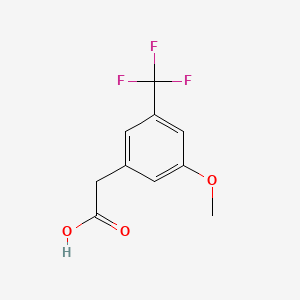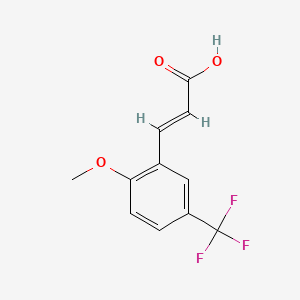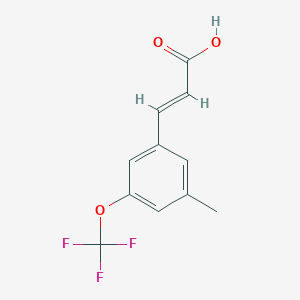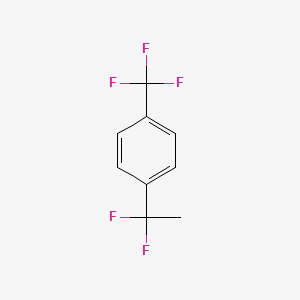
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
Overview
Description
“1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H7F5 and a molecular weight of 210.14 . It’s used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds, such as (1,1-difluoroethyl)arenes, involves various methods including nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions .Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene” consists of a benzene ring with a difluoroethyl group and a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the introduction of the difluoroethyl group onto aromatic rings .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , the study of proteomes and their functions. Specifically, it’s used in the identification and quantification of proteins, understanding their structure, function, and interactions. The unique properties of the compound, such as its fluorinated groups , make it suitable for labeling proteins or peptides to enhance detection sensitivity in mass spectrometry-based proteomics .
Organic Synthesis
In organic synthesis, this molecule serves as a building block for creating more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine into target molecules, which can significantly alter the chemical and physical properties of these compounds, such as increased stability and bioavailability .
Medicinal Chemistry
The compound’s structure is beneficial in medicinal chemistry for the development of new pharmaceuticals. The presence of difluoroethyl and trifluoromethyl groups can improve the metabolic stability of potential drug candidates, making them more resistant to enzymatic degradation .
Material Science
In material science, “1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene” can be used to modify the surface properties of materials. It can impart hydrophobicity , which is useful in creating repellent coatings or enhancing the durability of materials exposed to harsh environments .
Agricultural Chemistry
This compound may find applications in agricultural chemistry, particularly in the synthesis of pesticides or herbicides . The fluorine atoms could contribute to the selectivity and potency of such agents, providing effective protection against pests and weeds while minimizing environmental impact .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound in various chromatographic techniques. Its distinct chemical signature allows for accurate calibration and quantification of similar compounds in complex mixtures .
Environmental Science
The compound’s stability and inertness make it a candidate for studying environmental transport and degradation processes. Researchers can track its movement and transformation in different ecosystems to understand the fate of similar organic pollutants .
Fluorine Chemistry Research
Lastly, it’s an important subject in fluorine chemistry research. Scientists explore the reactivity and properties of fluorinated compounds, which are essential in many areas, including pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process, which this compound may be involved in, is a key transformation in the research and development of drugs, agrochemicals, and functional materials .
Result of Action
The introduction of a trifluoromethyl group onto aromatic rings is a significant transformation in medicinal chemistry and related fields .
properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-2-4-7(5-3-6)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOQCHYHYSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



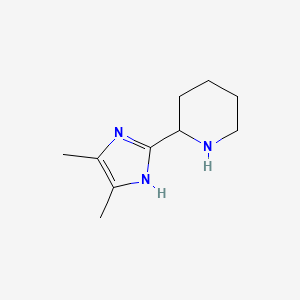

![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
